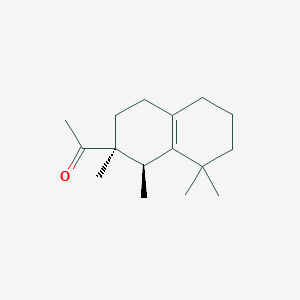
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- is a chemical compound that belongs to the family of ketones. It is commonly known as phytol, which is a natural constituent of chlorophyll. Phytol is widely used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Phytol has numerous scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Phytol has also been used in the development of various drugs and pharmaceuticals. It is commonly used as a precursor for the synthesis of vitamin E and vitamin K1.
Mecanismo De Acción
Phytol exerts its biological effects through various mechanisms of action. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and insulin sensitivity. Phytol also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Phytol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Phytol has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phytol has several advantages for lab experiments. It is readily available and can be synthesized easily. Phytol is also stable and can be stored for long periods without degradation. However, phytol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Phytol can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the research on phytol. One direction is to investigate the potential use of phytol as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to study the effects of phytol on the gut microbiome and its potential use in the treatment of various gastrointestinal disorders. Additionally, further research is needed to understand the mechanism of action of phytol and its potential use in the development of novel drugs and pharmaceuticals.
Conclusion:
In conclusion, phytol is a unique chemical compound that has numerous scientific research applications. It can be synthesized easily and has several advantages for lab experiments. Phytol exerts its biological effects through various mechanisms of action and has several biochemical and physiological effects. Further research is needed to fully understand the potential use of phytol in various therapeutic applications and to develop novel drugs and pharmaceuticals based on its unique properties.
Métodos De Síntesis
Phytol can be synthesized by the reduction of phytanic acid, which is obtained from the hydrolysis of chlorophyll. The reduction process involves the use of sodium borohydride or lithium aluminum hydride in the presence of a solvent such as methanol or ethanol. The reduction reaction results in the formation of phytol, which can then be purified using various chromatographic techniques.
Propiedades
Número CAS |
185429-83-8 |
|---|---|
Nombre del producto |
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- |
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-[(1R,2S)-1,2,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1 |
Clave InChI |
YQYKESUTYHZAGG-BZNIZROVSA-N |
SMILES isomérico |
C[C@@H]1C2=C(CCCC2(C)C)CC[C@]1(C)C(=O)C |
SMILES |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
SMILES canónico |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
Otros números CAS |
185429-83-8 |
Pictogramas |
Environmental Hazard |
Sinónimos |
Georgywood |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



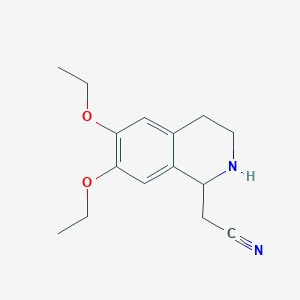
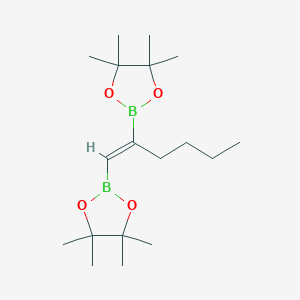
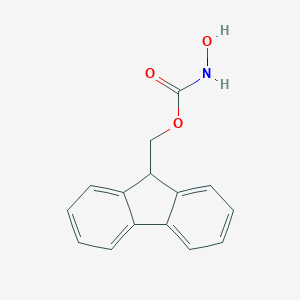

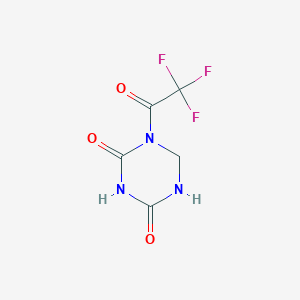
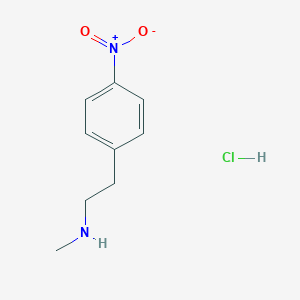
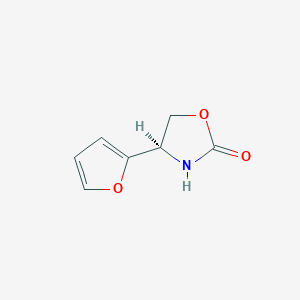
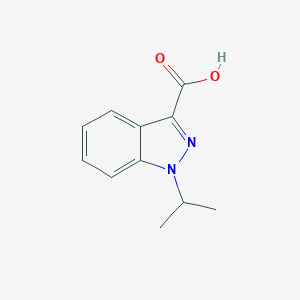
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)
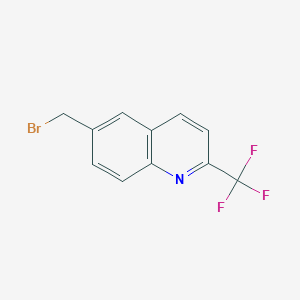
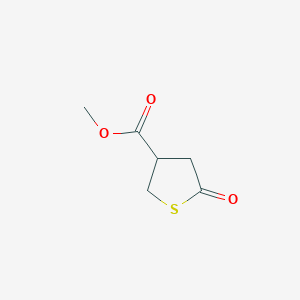
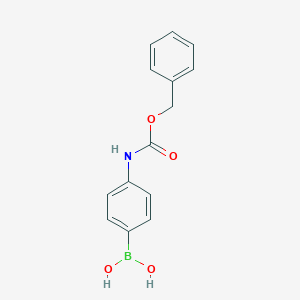
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)